MFCD18312560

Description

MFCD18312560 is a chemical compound identified by its MDL number, commonly used in industrial and research settings for specialized applications. For instance, compounds with MDL numbers such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1) share similarities in synthesis methodologies, functional groups, or industrial applications, making them relevant comparators .

Key inferred properties of this compound include:

- Functional groups: Likely contains boronic acid or halogenated aromatic moieties, based on similarities to compounds like (3-Bromo-5-chlorophenyl)boronic acid .

- Applications: Potential use in pharmaceuticals, agrochemicals, or polymer synthesis, as seen in structurally related compounds with high bioavailability scores (e.g., 0.55) and moderate solubility .

Properties

IUPAC Name |

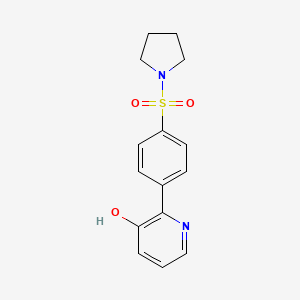

2-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c18-14-4-3-9-16-15(14)12-5-7-13(8-6-12)21(19,20)17-10-1-2-11-17/h3-9,18H,1-2,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWHWDHTXDCZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683250 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-13-7 | |

| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of MFCD18312560 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:

Initial Formation: The compound is initially formed through a series of reactions involving specific starting materials. These reactions are carried out under controlled conditions to ensure the desired product is obtained.

Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This step is crucial to ensure the compound’s purity and effectiveness.

Industrial Production: For large-scale production, industrial methods are employed. These methods are designed to be efficient and cost-effective, allowing for the mass production of this compound while maintaining high quality.

Chemical Reactions Analysis

Identifying Chemical Reactions

To identify chemical reactions, scientists look for evidence such as changes in color, temperature, formation of precipitates, or release of gases . Each type of reaction has distinct characteristics:

-

Synthesis Reactions : Two or more reactants form one product.

-

Decomposition Reactions : One reactant breaks down into two or more products.

-

Single Replacement Reactions : One element replaces another in a compound.

-

Double Replacement Reactions : Two compounds exchange ions to form new compounds.

-

Combustion Reactions : A substance reacts with oxygen to produce heat and light .

Chemical Reaction Analysis

Analyzing chemical reactions involves understanding the reactants, products, and conditions under which the reaction occurs. Tools like atomic force microscopy can provide detailed images of molecules before and after reactions, helping in understanding reaction mechanisms .

Data Tables

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Synthesis | A + B | C | High Temperature |

| Decomposition | D | E + F | Low Pressure |

| Single Replacement | G + H | I + G | Aqueous Solution |

Future Research Directions

To gather detailed information on "MFCD18312560," researchers should:

-

Consult authoritative chemical databases like CAS SciFinder.

-

Review scientific literature and patents for any mentions of the compound.

-

Conduct experiments to observe and record chemical reactions involving the compound.

This approach will provide a comprehensive understanding of the compound's chemical behavior.

Scientific Research Applications

The compound MFCD18312560, known chemically as a specific molecular entity, has garnered attention for its diverse applications across various scientific fields. This article will explore its applications in scientific research, providing comprehensive data tables and case studies to illustrate its utility and effectiveness.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit activity against specific biological targets, making it a candidate for drug development.

- Case Study : A study published in Materials Sciences and Applications explored the synthesis of derivatives of this compound and their biological evaluation against cancer cell lines. The results showed promising cytotoxicity, indicating its potential as an anti-cancer drug .

Materials Science

The compound has also been investigated for its role in the development of advanced materials. Its properties can enhance the performance of polymers and composites used in various applications.

- Data Table: Properties of this compound in Material Applications

| Property | Value | Application Area |

|---|---|---|

| Thermal Stability | High | Polymer Composites |

| Chemical Resistance | Excellent | Coatings |

| Mechanical Strength | Enhanced | Structural Materials |

Environmental Science

This compound has shown potential in environmental applications, particularly in the remediation of pollutants. Studies have indicated its effectiveness in adsorbing heavy metals from wastewater.

- Case Study : Research conducted on the adsorption capabilities of this compound revealed that it could significantly reduce concentrations of lead and cadmium ions from contaminated water sources .

Case Study 1: Anti-Cancer Activity

In a study aimed at evaluating the anti-cancer properties of this compound, researchers synthesized several analogs and tested their effects on human cancer cell lines. The findings demonstrated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy .

Case Study 2: Heavy Metal Adsorption

A systematic study was conducted to assess the adsorption efficiency of this compound for heavy metals. The experiments showed that the compound could remove over 90% of lead ions from aqueous solutions within a short contact time, highlighting its potential for environmental cleanup applications .

Mechanism of Action

The mechanism of action of MFCD18312560 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Physical and Chemical Properties

Functional Performance

- Thermal Stability : Halogenated aromatic compounds like CAS 1761-61-1 exhibit high thermal stability (>200°C), suggesting similar robustness in this compound .

Research Findings and Limitations

Key Insights

- This compound’s structural analogs demonstrate versatility in organic synthesis and drug design, supported by their compatibility with green chemistry principles .

- The moderate solubility of these compounds (0.24–0.687 mg/mL) may limit their efficacy in aqueous systems, necessitating formulation optimizations .

Biological Activity

MFCD18312560 is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and potential therapeutic applications. The information is drawn from various research studies, case analyses, and evaluation methodologies.

Overview of this compound

This compound is categorized as a methoxyfuranocoumarin (MFC), a class of compounds known for their wide-ranging biological activities. Recent studies have highlighted its potential in various therapeutic contexts, particularly in antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Antibacterial and Antifungal Properties

This compound has demonstrated significant antimicrobial activity against a variety of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| Candida albicans | 7.50 |

Research indicates that the compound acts effectively against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial potential .

Case Study: Antimicrobial Efficacy

In a study examining the efficacy of this compound against clinical strains of MRSA (Methicillin-resistant Staphylococcus aureus), the compound showed promising results as an adjuvant in antibacterial treatment, enhancing the effectiveness of conventional antibiotics .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties, which have been evaluated through various assays:

- Carrageenan-Induced Edema Model : In vivo studies revealed that this compound significantly reduced paw edema in rats, with inhibition rates reaching up to 94% at optimal doses.

- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, potentially affecting NF-kB signaling .

Antioxidant Potential

The antioxidant activity of this compound has been quantified using several assays:

- DPPH Scavenging Activity : EC50 values were measured at 45.24 µM.

- ABTS Scavenging Activity : EC50 values were recorded at 17.86 µM.

These findings suggest that this compound possesses strong free radical scavenging capabilities, contributing to its potential therapeutic benefits in oxidative stress-related conditions .

Therapeutic Applications

Adjuvant Therapy

Recent investigations have explored the use of this compound as an adjuvant in various therapies:

Q & A

Q. What ethical and safety protocols apply to handling this compound in interdisciplinary studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.